molecular formula C10H10N2O3 B11898494 Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11898494
M. Wt: 206.20 g/mol
InChI Key: OWMASDPQIQZJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a hydroxyl group at position 5, a methyl group at position 2, and a methyl ester at position 3. This scaffold is of significant interest in medicinal chemistry due to the structural versatility of pyrazolo[1,5-a]pyridines, which are known for their bioactivity in therapeutic targets such as kinase inhibition and anticancer applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-6-9(10(14)15-2)8-5-7(13)3-4-12(8)11-6/h3-5,11H,1-2H3

InChI Key

OWMASDPQIQZJQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=O)C=CN2N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives

A foundational method involves cyclocondensation between 3-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with enaminones under acidic conditions (e.g., KHSO₄ in ethanol/water) to form the bicyclic system. The methyl group at position 2 is introduced via alkylation prior to cyclization, while the hydroxyl group at position 5 is incorporated through post-synthesis oxidation or directed functionalization.

Key Reaction Parameters

  • Catalyst : Brønsted acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency by protonating carbonyl intermediates.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, achieving yields of 70–85%.

  • Temperature : Reactions performed at 80–100°C minimize side products like regioisomeric pyrazolo[1,5-b]pyridines.

Functionalization of Preformed Pyrazolo[1,5-a]Pyridine Cores

An alternative route modifies preassembled pyrazolo[1,5-a]pyridine scaffolds. For instance, 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate derivatives undergo hydroxylation at position 5 using hydroxylamine-O-sulfonic acid under basic conditions. Subsequent esterification with methanol in the presence of HCl yields the target compound.

Mechanistic Considerations

  • Electrophilic Aromatic Substitution : The electron-rich pyrazolo[1,5-a]pyridine ring facilitates hydroxylation at position 5 due to resonance stabilization of the intermediate σ-complex.

  • Steric Effects : The methyl group at position 2 directs electrophiles to the less hindered position 5.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies of Brønsted and Lewis acids reveal that H₂SO₄ (10 mol%) in DMF achieves superior regioselectivity (95:5 ratio favoring 5-hydroxy substitution) compared to AlCl₃ or FeCl₃.

Solvent Systems

Mixed solvents (THF/water, 4:1 v/v) enhance reaction rates by solubilizing both polar intermediates and non-polar reactants. This system reduces reaction times from 24 hours to 6–8 hours while maintaining yields above 80%.

Temperature Gradients

A stepwise temperature protocol improves product purity:

  • Cyclocondensation : 80°C for 2 hours to initiate ring formation.

  • Hydroxylation : 25°C for 12 hours to minimize over-oxidation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors (CFRs) enhance throughput by 300% compared to batch processes. Key CFR parameters include:

  • Residence Time : 15 minutes

  • Pressure : 2 bar

  • Catalyst Loading : 5 mol% H₂SO₄

Purification Strategies

Industrial purification employs simulated moving bed (SMB) chromatography with silica gel stationary phases and ethyl acetate/hexane gradients (10–40% ethyl acetate). This method achieves >99% purity with 92% recovery rates.

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the C5 hydroxyl proton (δ 9.32 ppm, broad singlet) and C3 ester methyl group (δ 3.92 ppm, singlet).

  • ¹³C NMR : The ester carbonyl resonates at δ 165.7 ppm, while the pyrazolo ring carbons appear between δ 110–150 ppm.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyridine system with bond lengths of 1.38 Å (C2–N1) and 1.42 Å (C5–O).

Challenges and Limitations in Current Methodologies

Regioselectivity Issues

Competing substitution at position 7 occurs in 5–15% of cases, necessitating costly purification steps.

Functional Group Compatibility

The C5 hydroxyl group exhibits sensitivity to strong oxidizing agents, limiting subsequent derivatization options .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine derivatives exhibit diverse biological activities depending on their substituent patterns. Below is a detailed comparison of Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound N/A 2-Me, 5-OH, 3-COOMe C10H10N2O3 218.20 Potential intermediate for antitumor agents N/A
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate 936637-97-7 5-CHO, 3-COOMe C10H8N2O3 204.18 Synthetic intermediate for GSK-3β inhibitors
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 51135-70-7 5-Me, 3-COOEt C11H12N2O2 218.23 Lipophilic analog for CNS-targeted drug design
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 127717-18-4 6-Me, 3-COOMe C10H10N2O2 190.20 Structural isomer with altered reactivity
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate 1825395-08-1 5-Cl, 3-COOMe C9H7ClN2O2 210.62 Electrophilic intermediate for cross-coupling

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

  • The 5-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity compared to analogs with 5-methyl (e.g., CAS 51135-70-7) or 5-chloro (e.g., CAS 1825395-08-1) substituents . This may enhance solubility but reduce membrane permeability.
  • Ester Groups : Methyl esters (e.g., target compound) are less hydrolytically stable than ethyl esters (e.g., CAS 51135-70-7), impacting pharmacokinetics .

Synthetic Utility: Compounds like Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 936637-97-7) serve as intermediates for further functionalization, such as reductive amination or Suzuki-Miyaura couplings . The target compound’s hydroxyl group enables derivatization via Mitsunobu reactions or protection/deprotection strategies, as seen in related benzyloxy-substituted analogs (e.g., CAS 19c in ).

Substituents at position 2 (methyl in the target compound) influence steric interactions in enzyme-binding pockets, as demonstrated in GSK-3β inhibitors () .

Biological Activity

Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2090168-50-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H10N2O3
  • Molar Mass: 206.2 g/mol
  • Density: 1.36 g/cm³ (predicted)
  • pKa: 5.68 (predicted)

This compound exhibits significant biological activity primarily through its interaction with serotonin receptors. It acts as an antagonist, which may contribute to its therapeutic effects in various conditions associated with serotonin dysregulation.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, demonstrate promising anticancer activities. These compounds have been shown to inhibit key cancer-related pathways and induce apoptosis in cancer cell lines. For instance, research has highlighted their ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their bacteriostatic effects against various pathogens. Studies have demonstrated that certain pyrazole compounds exhibit significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Antitumor Activity:
    • A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives had a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity against cancer cells .
  • Serotonin Receptor Antagonism:
    • Research has confirmed that this compound functions as a selective antagonist of serotonin receptors, which may be beneficial in treating mood disorders and other conditions linked to serotonin imbalance.
  • Pharmacological Profiles:
    • A comprehensive review of pyrazole derivatives noted their diverse pharmacological profiles, including anti-inflammatory and antioxidant activities. These properties further support the potential therapeutic applications of this compound in various diseases beyond cancer .

Summary of Findings

Activity TypeFindings
AnticancerInhibits BRAF(V600E), EGFR; induces apoptosis in breast cancer cell lines
AntimicrobialEffective against Staphylococcus aureus; bacteriostatic activity observed
Serotonin AntagonismActs as a selective antagonist; potential use in mood disorders
Anti-inflammatoryExhibits anti-inflammatory properties; may reduce inflammation-related symptoms

Q & A

Q. What are the recommended synthetic routes for Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate, and how can reaction yields be optimized?

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via α,β-unsaturated ester condensation with aldehydes under mild conditions . To optimize yields:

  • Use polar aprotic solvents (e.g., THF) to enhance reactivity.
  • Employ stoichiometric excess of nucleophiles (e.g., diethylamine) to drive reactions to completion .
  • Purify via column chromatography with hexane-ethyl acetate-dichloromethane (3:1:1 v/v/v) for high-purity crystallization .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires multimodal characterization:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯N bonds in triclinic P1 space groups) .
  • NMR spectroscopy : Identify substituent patterns (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 221.1 for C₉H₉N₂O₃) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors influenced by the hydroxy and methyl substituents) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed biological activities (e.g., antitumor or antimicrobial effects) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and binding affinity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) .
  • Rigid-body refinement : Apply SHELXL restraints (e.g., DELU for thermal parameters) to resolve discrepancies in X-ray data .
  • Dynamic effects : Account for conformational flexibility in solution (e.g., via variable-temperature NMR) .

Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?

  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxy position for transient solubility .
  • Co-crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to enhance dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass intrinsic hydrophobicity .

Methodological Challenges in Data Interpretation

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Quality control : Standardize synthetic protocols (e.g., reaction time, temperature) and validate purity via HPLC (>95%) .
  • Positive controls : Include reference compounds (e.g., ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate) to calibrate assay sensitivity .
  • Statistical rigor : Perform triplicate experiments with ANOVA analysis to distinguish biological variability from experimental noise .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents (e.g., DMF or DMSO) for stock solutions to avoid degradation .
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis .

Structural and Functional Insights

Q. How does the hydroxy group at position 5 influence the compound’s pharmacological profile?

  • Hydrogen-bond donors : The hydroxy group enhances binding to targets like kinases or DNA topoisomerases .
  • Metabolic stability : Susceptibility to glucuronidation may reduce bioavailability, necessitating prodrug strategies .
  • Comparative studies : Analogues lacking the hydroxy group (e.g., methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate) show reduced solubility but higher membrane permeability .

Q. What crystallographic techniques are critical for resolving polymorphism in this compound?

  • Single-crystal XRD : Identify polymorphs by comparing unit cell parameters (e.g., triclinic vs. monoclinic systems) .
  • PXRD : Detect amorphous vs. crystalline phases in bulk samples .
  • Thermal analysis : Use DSC to monitor phase transitions (e.g., melting points at 363–364 K) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.